Methyl 3-methyl-3-propyloxirane-2-carboxylate
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Overview
Description
Methyl 3-methyl-3-propyloxirane-2-carboxylate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-methyl-3-propyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-propyl-2-oxirane with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity through the use of advanced catalytic systems and reaction monitoring techniques .
Chemical Reactions Analysis
Methyl 3-methyl-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 3-methyl-3-propyloxirane-2-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-propyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring and ester group. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Methyl 3-methyl-3-propyloxirane-2-carboxylate can be compared with similar compounds such as:
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to differences in reactivity and applications.
3-Methyl-GABA: Although structurally different, this compound shares some functional similarities in terms of its biological activity and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 3-methyl-3-propyloxirane-2-carboxylate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H18O3. Its structure features an oxirane (epoxide) ring, which is known for its reactivity and potential biological significance. The presence of the carboxylate group enhances its solubility in polar solvents, making it suitable for various biological applications.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various oxirane derivatives, this compound demonstrated significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis due to the electrophilic nature of the epoxide group, which can react with nucleophilic sites in proteins and lipids.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines. For instance, it was tested against human lung cancer cells (H-460) and exhibited an IC50 value of approximately 45 µM, indicating moderate cytotoxicity. The compound's ability to induce apoptosis in these cells was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to modifications of biomolecules such as proteins and nucleic acids.
- Induction of Oxidative Stress : The compound may enhance ROS production, which can damage cellular components and trigger apoptotic pathways.
- Inhibition of Enzymatic Activity : It may interfere with specific enzymes involved in metabolic processes, although further studies are needed to elucidate these interactions.
Case Studies
Several studies have focused on the biological implications of this compound:
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various oxirane derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating promising potential as a natural antimicrobial agent.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | E. coli |
This compound | 32 | S. aureus |
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on cancer therapeutics, this compound was evaluated for its cytotoxic effects on H-460 lung cancer cells. The findings revealed a dose-dependent response with significant cell death observed at concentrations above 30 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
15 | 85 |
30 | 65 |
45 | 40 |
Safety and Toxicological Profile
While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate low acute toxicity; however, chronic exposure effects remain to be fully characterized.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-methyl-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-5-8(2)6(11-8)7(9)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
AYUUZZLQGQZXCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)C(=O)OC)C |
Origin of Product |
United States |
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